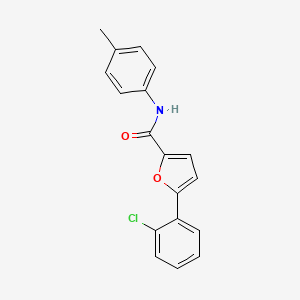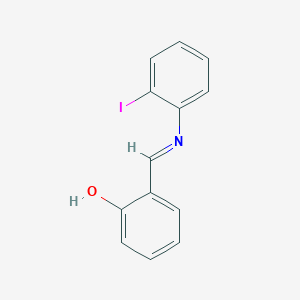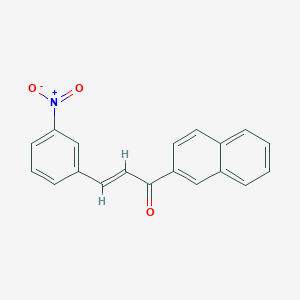![molecular formula C24H26N4O6 B11948791 Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate CAS No. 36020-64-1](/img/structure/B11948791.png)
Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is a complex organic compound that features an indole moiety, a triazadodecan backbone, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Triazadodecan Backbone: This step involves the formation of the triazadodecan backbone through a series of condensation reactions, often utilizing amines and carbonyl compounds.
Coupling Reactions: The indole moiety is then coupled with the triazadodecan backbone using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the triazadodecan backbone can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: The compound is used in studies related to cell apoptosis and cell cycle arrest.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis . This mechanism is similar to that of other known tubulin inhibitors like colchicine.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 4-(di(1H-indol-3-yl)methyl)phenol
Uniqueness
Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is unique due to its specific combination of an indole moiety, a triazadodecan backbone, and a phenyl group. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.
Properties
CAS No. |
36020-64-1 |
|---|---|
Molecular Formula |
C24H26N4O6 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C24H26N4O6/c1-33-23(31)20(11-17-12-25-19-10-6-5-9-18(17)19)28-22(30)14-26-21(29)13-27-24(32)34-15-16-7-3-2-4-8-16/h2-10,12,20,25H,11,13-15H2,1H3,(H,26,29)(H,27,32)(H,28,30) |
InChI Key |
BLSLWKRZMKQWFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


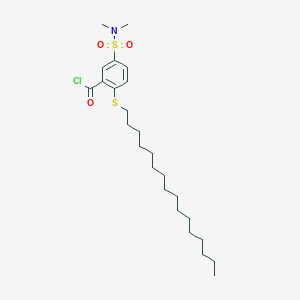

![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
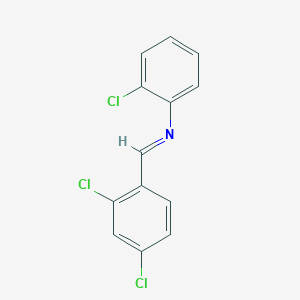

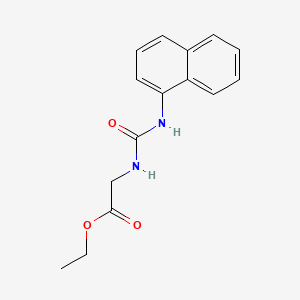
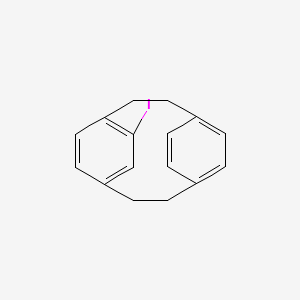
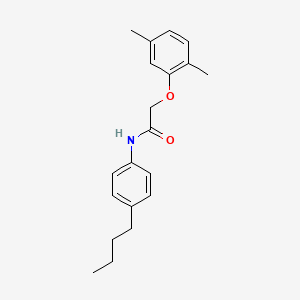
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
